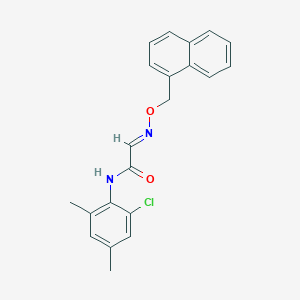![molecular formula C15H20N2O3 B7590817 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)
4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid, also known as EPPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPB is a small molecule inhibitor that has been shown to selectively target a specific protein, making it a valuable tool for studying the role of this protein in various biological processes. In
Mécanisme D'action
4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid works by binding to the ATPase domain of HSP70, which is responsible for the protein's ability to hydrolyze ATP. By inhibiting ATP hydrolysis, this compound prevents HSP70 from performing its normal functions, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and dependent on the specific biological system being studied. In general, this compound has been shown to alter the expression of various genes and proteins, leading to changes in cell growth, differentiation, and survival. This compound has also been shown to have immunomodulatory effects, making it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid in lab experiments is its selectivity for HSP70. This allows researchers to study the specific effects of inhibiting this protein without affecting other cellular processes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Orientations Futures
There are many potential future directions for research on 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid. One area of interest is the development of new derivatives of this compound with improved selectivity and potency. Another area of research is the study of the role of HSP70 in various disease states, including cancer, neurodegenerative diseases, and infectious diseases. Finally, the development of new methods for delivering this compound to specific tissues or cells could lead to new therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid involves a series of chemical reactions that result in the formation of the final product. The starting material for this compound synthesis is 4-bromobenzoic acid, which is reacted with 4-ethylpiperazine to form the intermediate compound 4-[(4-ethylpiperazin-1-yl)carbonyl]benzoic acid. This intermediate is then reacted with ethyl chloroformate to produce the final product, this compound.
Applications De Recherche Scientifique
4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid has a wide range of potential applications in scientific research. One of the most promising areas of research is the study of the protein HSP70, which is involved in a variety of cellular processes, including protein folding and degradation, stress response, and immune system regulation. This compound has been shown to selectively inhibit the ATPase activity of HSP70, making it a valuable tool for studying the role of this protein in various biological processes.
Propriétés
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-16-7-9-17(10-8-16)14(18)11-12-3-5-13(6-4-12)15(19)20/h3-6H,2,7-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLJXQKFACLSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide](/img/structure/B7590740.png)

![4-[(4-tert-butylphenoxy)methyl]-N-[(E)-(10-chloroanthracen-9-yl)methylideneamino]benzamide](/img/structure/B7590760.png)
![3-phenyl-N-[(E)-[3-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]phenyl]methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B7590768.png)
![2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone](/img/structure/B7590772.png)
![N-[5-[4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methylphenyl]methanesulfonamide](/img/structure/B7590774.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B7590780.png)

![methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate](/img/structure/B7590796.png)
![N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7590801.png)
![4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide](/img/structure/B7590804.png)


![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)